molecular formula C4H8ClN5O2 B12221649 5-hydrazino-1-methyl-3-nitro-1H-pyrazole

5-hydrazino-1-methyl-3-nitro-1H-pyrazole

Cat. No.: B12221649
M. Wt: 193.59 g/mol
InChI Key: MDIFRTMAZKJRSF-UHFFFAOYSA-N
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Description

5-Hydrazino-1-methyl-3-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydrazino-1-methyl-3-nitro-1H-pyrazole typically involves the reaction of 1-methyl-3-nitro-1H-pyrazole with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and reaction time to optimize yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reaction vessels, automated control systems for temperature and pressure, and purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Hydrazino-1-methyl-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of functionalized pyrazoles .

Scientific Research Applications

5-Hydrazino-1-methyl-3-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-hydrazino-1-methyl-3-nitro-1H-pyrazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    5-Hydrazino-3-nitro-1,2,4-triazole: Similar in structure but with a different ring system.

    1-Methyl-3-nitro-1H-pyrazole: Lacks the hydrazino group, leading to different reactivity and applications.

    3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with different substituents.

Uniqueness

Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and material science .

Properties

Molecular Formula

C4H8ClN5O2

Molecular Weight

193.59 g/mol

IUPAC Name

(2-methyl-5-nitropyrazol-3-yl)hydrazine;hydrochloride

InChI

InChI=1S/C4H7N5O2.ClH/c1-8-3(6-5)2-4(7-8)9(10)11;/h2,6H,5H2,1H3;1H

InChI Key

MDIFRTMAZKJRSF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])NN.Cl

Origin of Product

United States

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